
2-(1-Azepanyl)isophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(1-Azepanyl)isophthalonitrile” is a chemical compound with the molecular formula C14H15N3 . It is a derivative of isophthalonitrile, which is an organic compound with the formula C6H4(CN)2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms . The molecular weight of this compound is 225.29 g/mol .Scientific Research Applications
Electrochemical Applications
The electrochemical reduction mechanism of isophthalonitrile, closely related to 2-(1-Azepanyl)isophthalonitrile, has been extensively studied. Gennaro et al. (1984) investigated its reduction in anhydrous DMF, noting that the anion radical formed undergoes dimerization through radical-radical coupling. This research has implications for understanding the electrochemical properties of similar compounds, including this compound (Gennaro et al., 1984).
Synthesis and Chemical Properties
Singh et al. (2007) described a method for synthesizing 2-amino-isophthalonitriles, illustrating a process for creating aromatic rings from six-membered lactones. This synthesis method could be applicable to the production of this compound (Singh et al., 2007).
Polymer Science
In polymer science, the properties of isophthalonitrile derivatives like this compound are of interest. Iwakura et al. (1968) studied the polymerization of terephthalonitrile and isophthalonitrile di-N-oxides, finding that the resulting polymers are stable up to 300-350°C, which could suggest similar stability for related compounds (Iwakura et al., 1968).
Wastewater Treatment
Zhang et al. (2011) conducted a study on the degradation of isophthalonitrile wastewater using immobilized microorganisms. This research could provide insights into the biodegradation of related compounds such as this compound (Zhang et al., 2011).
Photocatalysis
Liu et al. (2020) developed a photocatalyst based on isophthalonitrile for proton-coupled electron transfer, which could have implications for the photocatalytic applications of this compound (Liu et al., 2020).
Organic Synthesis
Khan et al. (2015) explored the synthesis of new derivatives of azo compounds, including those with isophthalonitrile, indicating the potential of this compound in the field of organic synthesis (Khan et al., 2015).
properties
IUPAC Name |
2-(azepan-1-yl)benzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-10-12-6-5-7-13(11-16)14(12)17-8-3-1-2-4-9-17/h5-7H,1-4,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYLACNAAVFHDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC=C2C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

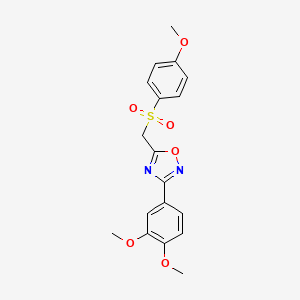

![ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate](/img/structure/B2407093.png)
![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)
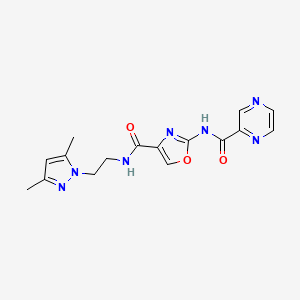
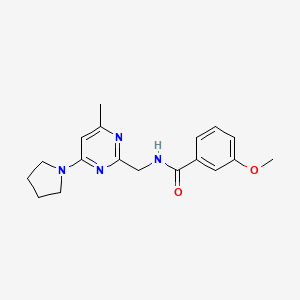
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)
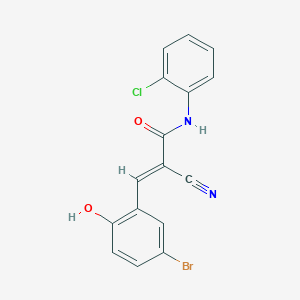
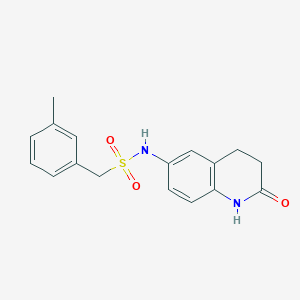
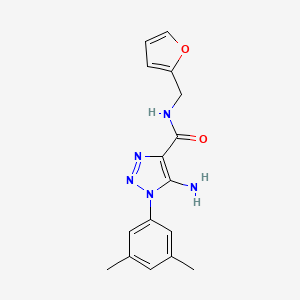
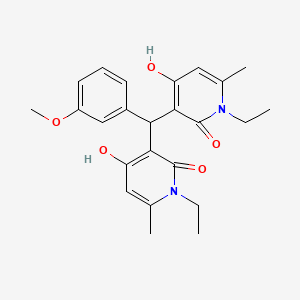
![Methyl 2-[[4-methyl-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2407109.png)
![Methyl 2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate](/img/structure/B2407112.png)
![Ethyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2407114.png)